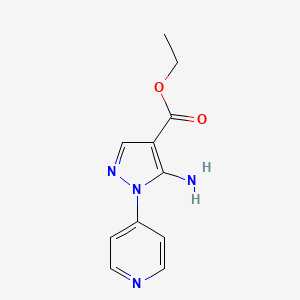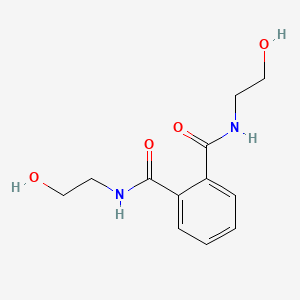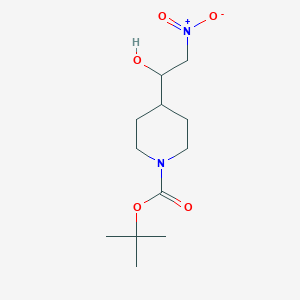
L-亮氨酸,N-(羧甲基)-L-苯丙氨酰-
描述
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- (L-Leu-CMP) is a derivative of the essential amino acid leucine that has been modified by the addition of a carboxymethyl group to the phenylalanine side chain. L-Leu-CMP is a small molecule that has been studied for its potential use in various scientific and medical applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for L-Leu-CMP.
科学研究应用
Bacterial Metabolism and Secondary Metabolites Production
L-Leucine: is a key amino acid in bacterial metabolism. When primary carbon sources are depleted, bacteria can catabolize L-Leucine, leading to the production of acetoacetate and acetyl-CoA . This process is crucial for bacteria to adapt to their environment and can result in the synthesis of industrially relevant compounds, including:
Monitoring of Bacterial Growth in Aquatic Ecosystems
The Leucine-responsive regulatory protein (Lrp) modulates the transport and metabolism of amino acids and recognizes L-Leucine. This makes L-Leucine a valuable reporter molecule for monitoring bacterial growth in aquatic ecosystems .
Protein Synthesis and Nutrient Availability
L-Leucine is the most abundant amino acid in proteins and serves as a construction block for protein synthesis. It’s used to monitor substrate availability for protein and peptide synthesis and survey amino acids in ecosystems .
Synthesis of Well-defined Oligopeptides
L-Leucine-N-carboxyanhydride (Leucine-NCA): is important for the synthesis of well-defined oligopeptides. Its scalable synthesis is crucial for applications on larger scales, such as in pharmaceuticals for drug development .
Ring-Opening Polycondensation (ROP)
L-Leucine-N-carboxyanhydride is used in the ring-opening polycondensation (ROP) method to synthesize polypeptides. This process is significant in the creation of synthetic polymers with potential applications in biomedicine and materials science .
Source of Carbon and Nitrogen
In low-nutrient conditions or during prolonged starvation, bacteria can assimilate L-Leucine as a primary source of carbon and nitrogen, which supports bacterial growth and survival .
作用机制
Target of Action
The primary targets of L-Leucine, N-(carboxymethyl)-L-phenylalanyl- are the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .
Mode of Action
The compound interacts with its targets by switching its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 . This switch is facilitated by the acetylation of leucine .
Biochemical Pathways
The compound affects the leucine-mediated signaling and metabolic processes inside cells such as mTOR . The acetylation of leucine bypasses LAT1, the rate-limiting step in these processes .
Pharmacokinetics
The compound exhibits lower affinity compared to LAT1 but has a higher capacity for uptake and distribution due to the ubiquitous tissue expression of MCT1 . This results in a higher bioavailability of the compound .
Result of Action
The result of the compound’s action is the enhanced activation of leucine-mediated signaling and metabolic processes inside cells . This is due to the bypassing of LAT1, the rate-limiting step in these processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the physiological pH , which influences the compound’s state (zwitterion or anion) . The compound’s interaction with its targets can also be influenced by the presence of other compounds that can compete for the same transporters .
属性
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-(carboxymethylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXIRJMLZJQIF-LMECJBHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595078 | |
| Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine,N-(carboxymethyl)-L-phenylalanyl- | |
CAS RN |
81109-85-5 | |
| Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




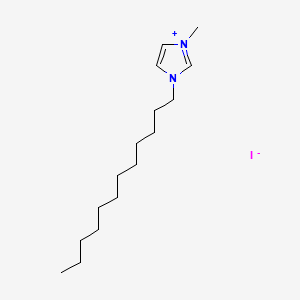
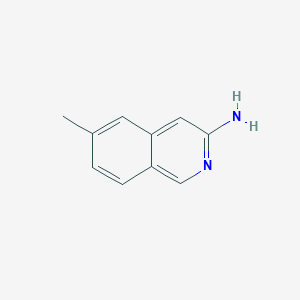
![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)
![2-Chloro-4-fluorobenzo[d]oxazole](/img/structure/B1602726.png)


![Oxazolo[5,4-B]pyridine](/img/structure/B1602731.png)
